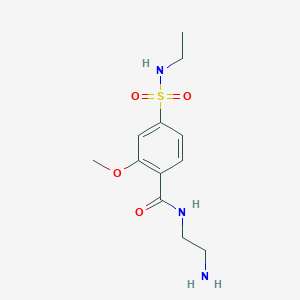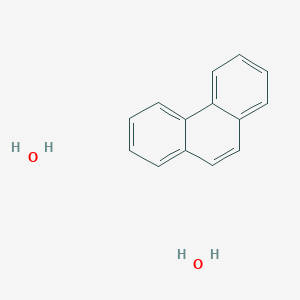![molecular formula C14H16F3NO2 B14184819 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid CAS No. 916134-93-5](/img/structure/B14184819.png)
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl chloride and piperidine.
Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine.
Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of new functional groups on the aromatic ring.
Applications De Recherche Scientifique
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(Chloro)phenyl]methyl}piperidine-1-carboxylic acid
- 4-{[4-(Methyl)phenyl]methyl}piperidine-1-carboxylic acid
- 4-{[4-(Fluoro)phenyl]methyl}piperidine-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These properties make it distinct from other similar compounds and valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
916134-93-5 |
|---|---|
Formule moléculaire |
C14H16F3NO2 |
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-11-5-7-18(8-6-11)13(19)20/h1-4,11H,5-9H2,(H,19,20) |
Clé InChI |
VPQOCFFQAIBJKF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
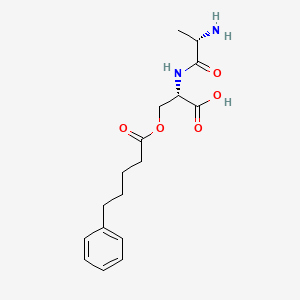
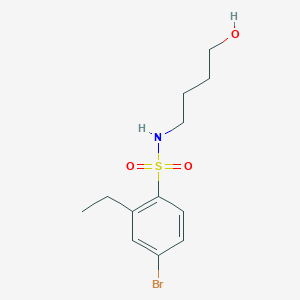

![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
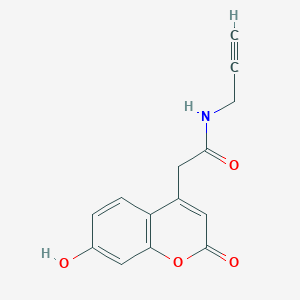
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
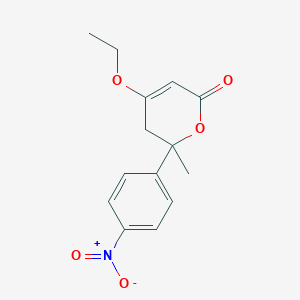
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
